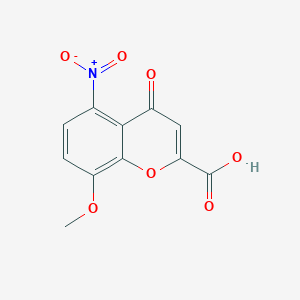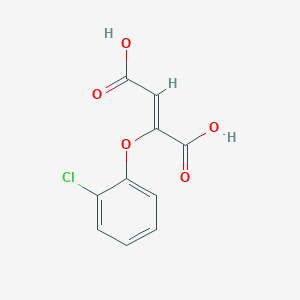
2-(Naphthalen-2-ylamino)-2-oxoethyl pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Naphthalen-2-ylamino)-2-oxoethyl pyridine-3-carboxylate, also known as Nocodazole, is a synthetic organic compound that is widely used in scientific research. It belongs to the class of benzimidazole derivatives and has a molecular weight of 301.33 g/mol. Nocodazole is a microtubule-disrupting agent that inhibits cell division and has been used in numerous studies to investigate the mechanisms of mitosis and cell cycle regulation.
Mécanisme D'action
2-(Naphthalen-2-ylamino)-2-oxoethyl pyridine-3-carboxylate disrupts microtubule dynamics by binding to the β-tubulin subunit of microtubules and preventing their polymerization. This leads to the depolymerization of microtubules and the subsequent disruption of mitotic spindle formation, resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-(Naphthalen-2-ylamino)-2-oxoethyl pyridine-3-carboxylate has been shown to induce cell cycle arrest in the G2/M phase and apoptosis in a variety of cancer cell lines. It also inhibits intracellular transport and cellular signaling pathways by disrupting microtubule dynamics. 2-(Naphthalen-2-ylamino)-2-oxoethyl pyridine-3-carboxylate has been used to investigate the role of microtubules in neuronal development and the formation of neuronal networks.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Naphthalen-2-ylamino)-2-oxoethyl pyridine-3-carboxylate is a potent and specific inhibitor of microtubule polymerization, making it a valuable tool for investigating the role of microtubules in cellular processes. However, it has a short half-life and can be toxic to cells at high concentrations. Additionally, the effects of 2-(Naphthalen-2-ylamino)-2-oxoethyl pyridine-3-carboxylate on cellular processes can be influenced by the cell type and experimental conditions.
Orientations Futures
There are several future directions for the use of 2-(Naphthalen-2-ylamino)-2-oxoethyl pyridine-3-carboxylate in scientific research. One area of interest is the investigation of the role of microtubules in the development of cancer and the potential use of 2-(Naphthalen-2-ylamino)-2-oxoethyl pyridine-3-carboxylate as a therapeutic agent. Additionally, 2-(Naphthalen-2-ylamino)-2-oxoethyl pyridine-3-carboxylate could be used to study the mechanisms of neuronal development and the formation of neuronal networks. Finally, further research is needed to optimize the use of 2-(Naphthalen-2-ylamino)-2-oxoethyl pyridine-3-carboxylate in experimental conditions and to develop new microtubule-disrupting agents with improved efficacy and safety profiles.
Conclusion:
In conclusion, 2-(Naphthalen-2-ylamino)-2-oxoethyl pyridine-3-carboxylate is a valuable tool for investigating the role of microtubules in cellular processes. Its potent and specific inhibition of microtubule polymerization has led to numerous scientific discoveries and insights into the mechanisms of mitosis, cell cycle regulation, and intracellular transport. However, its limitations and potential toxicity must be carefully considered in experimental design and future research directions.
Méthodes De Synthèse
The synthesis of 2-(Naphthalen-2-ylamino)-2-oxoethyl pyridine-3-carboxylate involves the condensation of 2-aminonaphthalene-1,8-diol with ethyl 3-aminocrotonate, followed by oxidation and cyclization to form the final product. The reaction yields 2-(Naphthalen-2-ylamino)-2-oxoethyl pyridine-3-carboxylate as a white crystalline solid with a melting point of 150-152°C.
Applications De Recherche Scientifique
2-(Naphthalen-2-ylamino)-2-oxoethyl pyridine-3-carboxylate has been extensively used in scientific research to study the mechanisms of mitosis and cell cycle regulation. It is a potent inhibitor of microtubule polymerization and has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines. 2-(Naphthalen-2-ylamino)-2-oxoethyl pyridine-3-carboxylate has also been used to investigate the role of microtubules in intracellular transport and cellular signaling pathways.
Propriétés
Nom du produit |
2-(Naphthalen-2-ylamino)-2-oxoethyl pyridine-3-carboxylate |
|---|---|
Formule moléculaire |
C18H14N2O3 |
Poids moléculaire |
306.3 g/mol |
Nom IUPAC |
[2-(naphthalen-2-ylamino)-2-oxoethyl] pyridine-3-carboxylate |
InChI |
InChI=1S/C18H14N2O3/c21-17(12-23-18(22)15-6-3-9-19-11-15)20-16-8-7-13-4-1-2-5-14(13)10-16/h1-11H,12H2,(H,20,21) |
Clé InChI |
NKLJEEOBNKYYML-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)COC(=O)C3=CN=CC=C3 |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)NC(=O)COC(=O)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![({[(8-Methyl-2,4-dioxo-3-phenyl-2,3,4,8-tetrahydro-6-pteridinyl)methylene]amino}oxy)acetic acid](/img/structure/B300322.png)

![4-[hydroxy(oxido)amino]benzyl (7R,8R)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate](/img/structure/B300325.png)
![1-(1-methyl-2H-pyrrolo[3,4-d]diazepin-3-yl)ethanone](/img/structure/B300326.png)
![ethyl 1-methyl-2H-pyrrolo[3,4-d]diazepine-3-carboxylate](/img/structure/B300327.png)

![13-Benzyl 6-tert-butyl 10,10-dimethyl-4-oxo-3-[(phenylacetyl)amino]-9,11,14-trioxa-5,6,13-triazatetracyclo[5.5.2.0~2,5~.0~8,12~]tetradecane-6,13-dicarboxylate](/img/structure/B300331.png)
![Ethyl 9-benzoyl-3,10-dimethyl-4-oxo-8-oxa-5,6,9-triazatricyclo[5.2.2.0~2,5~]undec-10-ene-6-carboxylate](/img/structure/B300332.png)
![Benzyl 8-benzoyl-10-methyl-4-oxo-3-[(2-phenylacetyl)amino]-9-oxa-5,6,8-triazatricyclo[5.2.2.02,5]undec-10-ene-6-carboxylate](/img/structure/B300333.png)